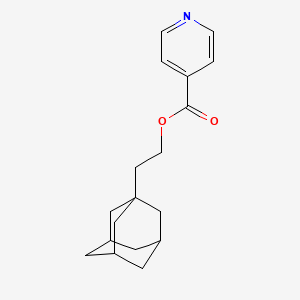
Isonicotinic acid, 2-(1-adamantyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinic acid, 2-(1-adamantyl)ethyl ester is an organic compound with the molecular formula C18H23NO2 and a molecular weight of 285.3807 . This compound is a derivative of isonicotinic acid, where the ester group is substituted with a 2-(1-adamantyl)ethyl group. The adamantyl group is a bulky, diamondoid structure that imparts unique properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, 2-(1-adamantyl)ethyl ester typically involves the esterification of isonicotinic acid with 2-(1-adamantyl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The mixture is heated to promote the esterification process, and the product is then purified through recrystallization or distillation .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Isonicotinic acid, 2-(1-adamantyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted esters.
Applications De Recherche Scientifique
Isonicotinic acid, 2-(1-adamantyl)ethyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of isonicotinic acid, 2-(1-adamantyl)ethyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The ester group can be hydrolyzed in vivo to release the active isonicotinic acid, which can then exert its effects on various biological targets .
Comparaison Avec Des Composés Similaires
Isonicotinic Acid Ethyl Ester: Similar in structure but lacks the bulky adamantyl group, resulting in different physical and chemical properties.
Nicotinic Acid: An isomer of isonicotinic acid with the carboxyl group at a different position, leading to distinct biological activities.
Picolinic Acid: Another isomer with unique properties and applications.
Uniqueness: Isonicotinic acid, 2-(1-adamantyl)ethyl ester stands out due to the presence of the adamantyl group, which imparts increased stability, lipophilicity, and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
64140-42-7 |
|---|---|
Formule moléculaire |
C18H23NO2 |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
2-(1-adamantyl)ethyl pyridine-4-carboxylate |
InChI |
InChI=1S/C18H23NO2/c20-17(16-1-4-19-5-2-16)21-6-3-18-10-13-7-14(11-18)9-15(8-13)12-18/h1-2,4-5,13-15H,3,6-12H2 |
Clé InChI |
VCUCWQUMMYGLLG-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CCOC(=O)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


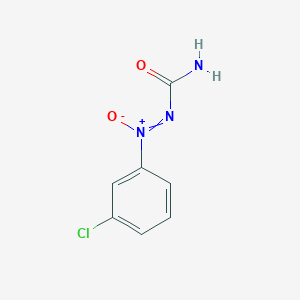
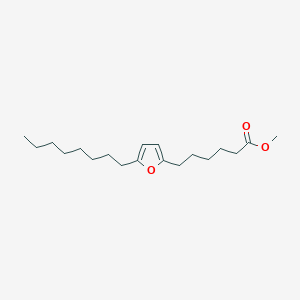
![4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B14494654.png)

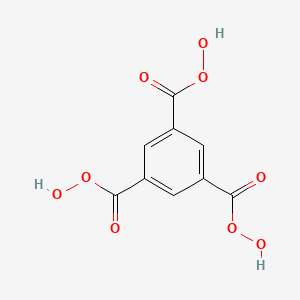

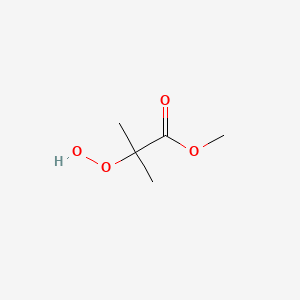

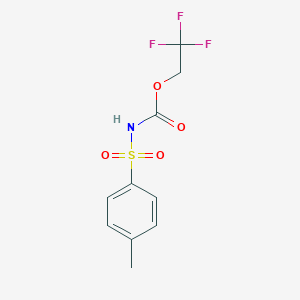
![N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine](/img/structure/B14494687.png)
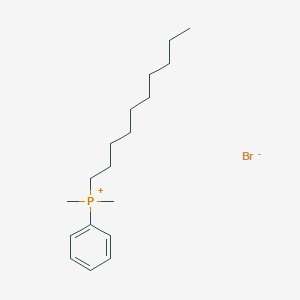
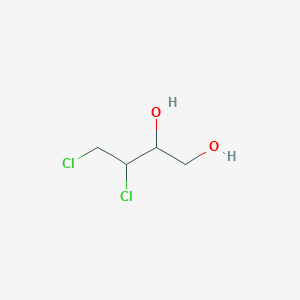

![N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline](/img/structure/B14494715.png)
